Product packaging for N-(4-Bromo-5-methylthiazol-2-yl)acetamide(Cat. No.:)

N-(4-Bromo-5-methylthiazol-2-yl)acetamide

Cat. No.: B12065182
M. Wt: 235.10 g/mol
InChI Key: NYHMMODGUQWDNP-UHFFFAOYSA-N
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Description

N-(4-Bromo-5-methylthiazol-2-yl)acetamide ( 1934494-58-2) is a high-purity brominated thiazole derivative with the molecular formula C6H7BrN2OS and a molecular weight of 235.10 g/mol . This specialized compound is designed for advanced research applications, particularly in medicinal chemistry and pharmaceutical development . The presence of both bromine and acetamide functional groups on the thiazole ring makes it a valuable intermediate for synthesizing novel heterocyclic compounds, enabling structure-activity relationship studies and fragment-based drug discovery . The bromine substituent at the 4-position of the thiazole ring enables versatile cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, for extensive structural diversification and the creation of combinatorial libraries . Researchers utilize this electron-deficient thiazole core to study kinase inhibition and antimicrobial activity in thiazole derivatives . Thiazole nuclei are reported to have various medicinal properties, and the presence of an amide linkage within the molecule can be considered a useful template for antitumor activity . Furthermore, thiazole-based derivatives have emerged as promising scaffolds in the design of novel tubulin polymerization inhibitors, which are of significant interest as anticancer therapies . Our product is rigorously tested to ensure ≥95% purity (HPLC) and is supplied as a crystalline solid with full characterization data, including 1H NMR, 13C NMR, and mass spectrometry . For maximum stability, this compound should be stored in a cool, dry place at 2-8°C under an inert atmosphere . Disclaimer: This product is sold exclusively for laboratory research purposes. It is prohibited for commercial use, diagnostics, or human and animal applications. Buyers assume all compliance liability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2OS B12065182 N-(4-Bromo-5-methylthiazol-2-yl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7BrN2OS

Molecular Weight

235.10 g/mol

IUPAC Name

N-(4-bromo-5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C6H7BrN2OS/c1-3-5(7)9-6(11-3)8-4(2)10/h1-2H3,(H,8,9,10)

InChI Key

NYHMMODGUQWDNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C)Br

Origin of Product

United States

Synthetic Methodologies and Chemo Diversification Strategies for N 4 Bromo 5 Methylthiazol 2 Yl Acetamide and Its Analogs

Established Synthetic Pathways to the N-(4-Bromo-5-methylthiazol-2-yl)acetamide Scaffold

The construction of the this compound core can be achieved through several strategic approaches, including de novo ring formation, modification of a pre-existing thiazole (B1198619) ring, and streamlined one-pot procedures.

Synthesis via Thiazole Ring Formation Reactions (e.g., Hantzsch Thiazole Synthesis Modifications)

The Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole heterocycle. nih.gov This classical method involves the condensation reaction between an α-haloketone and a thioamide-containing compound. organic-chemistry.org For the specific synthesis of the this compound scaffold, this reaction can be adapted in several ways.

One primary route involves the reaction of N-acetylthiourea with a suitably substituted α-haloketone, such as 3-bromo-3-chlorobutan-2-one. The N-acetylthiourea provides the N-C-S fragment and the pre-installed acetamide (B32628) group, while the α-haloketone provides the remaining carbon atoms for the ring, along with the C4-bromo and C5-methyl substituents. The versatility of the Hantzsch synthesis allows for the preparation of a wide array of structurally diverse thiazoles by simply varying the two main components.

Table 1: Hantzsch Synthesis Approach to Substituted 2-Acetamidothiazoles

α-Haloketone Component Thioamide Component Resulting Thiazole Core
3,3-Dihalobutan-2-one N-acetylthiourea 2-Acetamido-4-halo-5-methylthiazole
α-Halo-α-methyl ketone N-acetylthiourea 2-Acetamido-4-substituted-5-methylthiazole

This method's primary advantage is its straightforwardness and the ready availability of diverse starting materials, enabling access to a library of analogs. nih.gov

Post-Functionalization Approaches (e.g., Bromination of N-(4-methylthiazol-2-yl)acetamide Precursors using reagents like Br₂/AcOH or N-bromosuccinimide (NBS))

An alternative strategy to building the thiazole ring with all substituents in place is the post-functionalization of a pre-synthesized thiazole precursor. This approach involves the synthesis of N-(5-methylthiazol-2-yl)acetamide, followed by selective bromination at the C4 position. The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions.

Common brominating agents for such transformations include bromine in acetic acid (Br₂/AcOH) or N-bromosuccinimide (NBS). organic-chemistry.org NBS is often preferred as it is a safer and more convenient source of electrophilic bromine. organic-chemistry.orgnih.gov The reaction typically proceeds by activating the thiazole ring towards electrophilic attack. The existing substituents—the activating 2-acetamido and 5-methyl groups—direct the incoming electrophile. While the C5 position is often highly reactive in thiazoles, steric hindrance from the adjacent methyl group and the electronic influence of the substituents can direct bromination to the C4 position.

Recent studies have demonstrated the efficacy of NBS in various bromination reactions, including the one-pot synthesis of brominated heterocycles from simple precursors. nih.govmdpi.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high regioselectivity and yield.

One-Pot Reaction Strategies for Thiazole Acetamide Derivatives

To improve efficiency, reduce waste, and simplify purification processes, one-pot multi-component reactions have emerged as a powerful tool in modern organic synthesis. bepls.com Several one-pot strategies have been developed for the synthesis of thiazole derivatives. nih.govnih.govacgpubs.org These methods combine multiple reaction steps into a single operation without isolating intermediates.

For the synthesis of this compound or its precursors, a one-pot approach could involve the reaction of a simple ketone (e.g., butan-2-one), a thiourea (B124793) derivative (e.g., N-acetylthiourea), and a brominating agent like NBS. mdpi.com In such a sequence, the ketone is first α-brominated in situ, followed by condensation with the thioamide to form the thiazole ring. nih.govnih.gov The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) and reusable catalysts can further enhance the green credentials of these synthetic routes. bepls.comresearchgate.net

Table 2: Examples of One-Pot Syntheses for Thiazole Derivatives

Reactants Catalyst/Medium Product Type Reference
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes Silica supported tungstosilisic acid Substituted Hantzsch thiazole derivatives nih.govbepls.com
Acetyl acetone, NBS, thiourea PEG-400, Microwave irradiation 1-(2-Amino-4-methylthiazol-5-yl)ethanone bepls.com
Ethylarenes, NBS, 2-aminopyridine AIBN, Water Imidazo[1,2-a]pyridines and Thiazoles mdpi.com

These strategies offer significant advantages in terms of operational simplicity and time efficiency, making them highly attractive for the rapid generation of compound libraries. acgpubs.org

Rational Design and Synthesis of this compound Derivatives

Chemo-diversification of the lead scaffold is essential for exploring structure-activity relationships (SAR). Modifications can be systematically introduced at the acetamide side chain or on the thiazole ring itself.

Structural Modifications at the Acetamide Moiety (e.g., acyl substitutions)

The acetamide group at the C2 position is a prime site for structural modification. The synthesis of such analogs typically begins with a common intermediate, 2-amino-4-bromo-5-methylthiazole. This versatile amine can be acylated with a wide variety of acylating agents, such as acyl chlorides or anhydrides, to introduce different functionalities.

This strategy allows for the exploration of how changes in the size, electronics, and lipophilicity of the acyl group impact biological activity. For instance, replacing the acetyl group with longer alkyl chains, aromatic rings, or other heterocyclic moieties can significantly alter the compound's properties. researchgate.net Studies on similar thiazole cores have demonstrated the synthesis of diverse amide derivatives, highlighting the feasibility of this approach. mdpi.comresearchgate.netmdpi.com

Table 3: Diversification at the C2-Amide Position of Thiazole Scaffolds

Acylating Agent Resulting C2-Substituent Reference Example
Chloroacetyl chloride -NH-CO-CH₂Cl Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives researchgate.net
Phenylacetyl chloride -NH-CO-CH₂-Ph Synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives
Various mercapto-acetyl chlorides -NH-CO-CH₂-S-R Synthesis of 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide derivatives researchgate.net

Substituent Variation on the Thiazole Ring (e.g., at the 4-position or 5-position)

Variation at the 4-Position: The bromine atom at the C4 position serves as a useful synthetic handle for further diversification. It can be readily replaced by various other groups through metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids can introduce a range of aryl or heteroaryl groups, while Stille coupling with organostannanes can install alkyl or vinyl substituents. This allows for extensive exploration of the chemical space around this position.

Variation at the 5-Position: Modifying the C5-methyl group typically requires returning to the de novo synthesis of the thiazole ring. By employing different α-haloketones in the Hantzsch synthesis, a variety of substituents can be installed at the C5 position. For example, using different 3-halo-alkan-2-ones would allow for the introduction of different alkyl groups at C5, fundamentally altering the shape and properties of the resulting molecule. This highlights the power of the Hantzsch synthesis in generating a diverse set of analogs for SAR studies. nih.govnih.gov

Hybrid Compound Synthesis Incorporating the this compound Core

The presence of a bromine atom at the 4-position of the thiazole ring in this compound provides a versatile handle for a range of chemo-diversification strategies, particularly through metal-catalyzed cross-coupling reactions. These reactions enable the fusion of the this compound core with other pharmacophores to create hybrid compounds with potentially enhanced or novel biological activities.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-thiazole moiety is an excellent substrate for several such transformations.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the bromo-thiazole with an organoboron compound, typically an aryl or heteroaryl boronic acid or ester. This strategy allows for the introduction of various aromatic and heteroaromatic rings at the 4-position of the thiazole. The general reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. nih.govmdpi.com

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the bromo-thiazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov The resulting alkynyl-thiazole hybrids can serve as precursors for further transformations, such as the synthesis of triazoles via "click chemistry."

Heck Coupling: The Heck reaction allows for the vinylation of the thiazole ring by coupling this compound with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This introduces an alkenyl substituent at the 4-position.

Click Chemistry for Triazole Hybrid Synthesis:

The aforementioned Sonogashira coupling can be utilized as a preliminary step to introduce a terminal alkyne. This alkyne-functionalized thiazole can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," with an organic azide. This highly efficient and regioselective reaction yields 1,4-disubstituted 1,2,3-triazole-linked hybrid molecules.

Hybrid TypeSynthetic StrategyKey Reagents and CatalystsPotential Pharmacophore Introduced
Aryl/Heteroaryl-ThiazoleSuzuki-Miyaura CouplingAryl/Heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Substituted phenyls, pyridines, thiophenes
Alkynyl-ThiazoleSonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)Alkynes with various substituents
Alkenyl-ThiazoleHeck CouplingAlkene, Pd catalyst, BaseStyrenyl, acrylate moieties
Triazolyl-ThiazoleClick Chemistry (CuAAC)Organic azide, Cu(I) catalyst1,2,3-Triazole ring linking to another moiety

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound involves two pivotal transformations: the bromination of the thiazole ring and the acylation of the 2-amino group. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting the outcomes of related synthetic endeavors.

Mechanism of Bromination:

The bromination of a 2-acetamido-5-methylthiazole precursor to introduce the bromine atom at the 4-position proceeds through an electrophilic aromatic substitution (EAS) mechanism. The thiazole ring, while being a five-membered heterocycle, possesses aromatic character and can undergo substitution reactions.

Generation of the Electrophile: The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). In the case of Br₂, a Lewis acid catalyst may be used to polarize the Br-Br bond, generating a more potent electrophile.

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich thiazole ring acts as a nucleophile and attacks the electrophilic bromine atom. The acetamido group at the 2-position and the methyl group at the 5-position are both activating and directing groups. The attack occurs preferentially at the C4 position, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

Deprotonation and Aromatization: A base present in the reaction mixture abstracts a proton from the C4 carbon, leading to the re-establishment of the aromatic system and the formation of the final 4-bromo-substituted thiazole. nih.govresearchgate.net

Mechanism of N-Acetylation:

The introduction of the acetamido group is achieved through the N-acetylation of a 2-amino-4-bromo-5-methylthiazole precursor. This reaction follows a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate where the carbonyl carbon is sp³-hybridized.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling a leaving group (e.g., acetate or chloride). This step is often facilitated by a base that deprotonates the positively charged nitrogen atom. nih.gov

TransformationReaction TypeKey IntermediatesDriving Force
Bromination of 2-acetamido-5-methylthiazoleElectrophilic Aromatic SubstitutionSigma Complex (Wheland Intermediate)Re-aromatization of the thiazole ring
N-Acetylation of 2-amino-4-bromo-5-methylthiazoleNucleophilic Acyl SubstitutionTetrahedral IntermediateFormation of a stable amide bond

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Bromo 5 Methylthiazol 2 Yl Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy of N-(4-Bromo-5-methylthiazol-2-yl)acetamide derivatives is expected to reveal characteristic signals corresponding to the protons in the molecule. For instance, the methyl group protons on the thiazole (B1198619) ring would typically appear as a singlet in a specific chemical shift range. The protons of the acetamide (B32628) group, specifically the methyl protons and the amide proton (N-H), would also exhibit distinct signals. The chemical shift of the amide proton can be influenced by solvent and temperature. In a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the methyl protons of the acetamide group were observed as a singlet around δ 2.00 ppm mdpi.com. The amide proton (NH) typically appears as a singlet at a lower field, for example, around δ 10.38 ppm mdpi.com.

Interactive Table: Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity
Thiazole-CH₃ ~2.0-2.5 Singlet
Acetamide-CH₃ ~2.0-2.3 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For this compound derivatives, distinct signals are expected for each carbon atom. The carbonyl carbon of the acetamide group is typically observed at a significantly downfield chemical shift. The carbon atoms of the thiazole ring, including the carbon bearing the bromo and methyl substituents, will have characteristic chemical shifts. For related N-phenylacetamide derivatives with a 4-arylthiazole core, the carbonyl carbon of the acetamide group appears around δ 168.29 ppm, and the methyl carbon of the acetamide at approximately δ 24.35 ppm mdpi.com.

Interactive Table: Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
Thiazole-C2 ~160-170
Thiazole-C4 ~140-150
Thiazole-C5 ~110-120
Thiazole-CH₃ ~10-20
Acetamide-C=O ~165-175

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This technique would establish the correlation between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would reveal the direct correlation between protons and the carbon atoms they are attached to.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O (amide I) bond, and the C-N bond of the amide group, as well as vibrations associated with the thiazole ring. In similar thiazole derivatives, the N-H stretching vibration is typically observed in the range of 3100-3300 cm⁻¹, while the amide C=O stretching vibration appears around 1650-1700 cm⁻¹.

Interactive Table: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Amide) 3100 - 3300
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch (Amide I) 1650 - 1700
N-H Bend (Amide II) 1500 - 1600
C-N Stretch 1200 - 1400

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, in a study of N-phenylacetamide derivatives with a 4-arylthiazole moiety, HRMS (ESI) was used to confirm the calculated molecular mass of the synthesized compounds mdpi.com.

Biological Activity Profiling and Molecular Mechanism Elucidation of N 4 Bromo 5 Methylthiazol 2 Yl Acetamide Analogs

Antimicrobial Activity Investigations

Analogs of N-(4-Bromo-5-methylthiazol-2-yl)acetamide have been evaluated for their efficacy against a spectrum of microbial pathogens, including bacteria, fungi, and viruses.

Thiazole (B1198619) acetamide (B32628) derivatives have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. A study involving N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives identified several compounds with promising antimicrobial effects. researchgate.net Similarly, hybrid molecules incorporating a 2-mercaptobenzothiazole (B37678) moiety linked to various amines via an acetamide bond have shown significant antibacterial action, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to the standard drug levofloxacin (B1675101) against strains like E. coli and S. aureus. nih.govacs.org

The antibacterial potency is influenced by the specific substitutions on the thiazole and acetamide moieties. For instance, N-phenylacetamide derivatives containing 4-arylthiazole groups were effective against plant pathogenic bacteria such as Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.comresearchgate.net The lead compound from this series, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, displayed an EC50 value of 156.7 µM, superior to commercial agents like bismerthiazol (B1226852) and thiodiazole copper. mdpi.com

Mechanistic studies suggest these compounds can act through multiple pathways. One identified mechanism is the disruption and rupture of the bacterial cell membrane, as observed through scanning electron microscopy of Xoo treated with an active N-phenylacetamide derivative. mdpi.comresearchgate.net Molecular docking studies on other active analogs, specifically 2-mercaptobenzothiazole acetamide derivatives, predicted that their antibacterial effect could be due to the inhibition of essential bacterial enzymes like DNA gyrase and various bacterial kinases. nih.govacs.org

Table 1: In Vitro Antibacterial Activity of Selected N-(thiazol-2-yl)acetamide Analogs

Compound SeriesBacterial StrainActivity MeasurementResultReference
2-Mercaptobenzothiazole Acetamide DerivativesE. coliMIC (µg/mL)14.5 ± 0.8 nih.gov
2-Mercaptobenzothiazole Acetamide DerivativesS. aureusMIC (µg/mL)15.2 ± 0.5 nih.gov
2-Mercaptobenzothiazole Acetamide DerivativesP. aeruginosaMIC (µg/mL)18.4 ± 0.6 nih.gov
N-phenylacetamide-Thiazole DerivativesXanthomonas oryzae pv. Oryzae (Xoo)EC50 (µM)156.7 mdpi.com
N-phenylacetamide-Thiazole DerivativesXanthomonas axonopodis pv. Citri (Xac)EC50 (µM)>500 mdpi.com
N-(6-arylbenzo[d]thiazol-2-yl)acetamidesB. subtilisZone of Inhibition (mm)15 nih.gov
N-(6-arylbenzo[d]thiazol-2-yl)acetamidesS. aureusZone of Inhibition (mm)13 nih.gov

The antifungal potential of this class of compounds has also been explored. Analogs such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were screened for activity against various fungal species. researchgate.net Other studies have shown that thiazole derivatives can exhibit potent antifungal effects against clinically relevant pathogens like Candida albicans and Aspergillus niger. jmchemsci.com

The mechanisms underlying the antifungal action of azole-containing compounds, including thiazoles, are often related to the disruption of fungal cell integrity. nih.gov These can include interference with the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to increased membrane permeability and cell death. nih.gov Another proposed mechanism is the induction of oxidative stress through the formation of reactive oxygen species (ROS) within the fungal cell, which damages essential cellular components and can trigger apoptosis. jmchemsci.com The efficacy of these compounds often shows a clear dose-dependent relationship, with higher concentrations leading to greater inhibition of fungal growth. jmchemsci.com

Table 2: In Vitro Antifungal Activity of a Selected Thiazole Derivative

CompoundFungal StrainConcentration (mg/mL)Zone of Inhibition (mm)Reference
4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarinCandida albicans1.022 jmchemsci.com
Aspergillus niger1.018 jmchemsci.com

The thiazole nucleus is a key component of approved antiviral drugs, most notably the HIV protease inhibitor Ritonavir, highlighting the scaffold's potential in virology. nih.gov Research into N-(thiazol-2-yl)acetamide analogs and related structures has revealed activity against a range of viruses.

Thiazole-integrated acetamide derivatives have been evaluated for anti-HIV activity. nih.gov One study identified 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide as an active compound against HIV-1 and HIV-2 strains in cell-based assays. nih.gov The mechanism for many such non-nucleoside analogs involves the inhibition of key viral enzymes, such as reverse transcriptase. nih.gov Beyond HIV, thiazole derivatives have shown inhibitory effects against other viruses, including Hepatitis C Virus (HCV), Bovine Viral Diarrhea Virus (BVDV), and Vesicular Stomatitis Virus (VSV). nih.govtrdizin.gov.tr For example, certain 4-thiazolidinones bearing an imidazo[2,1-b]thiazole (B1210989) moiety were active against VSV with EC50 values in the low micromolar range. trdizin.gov.tr

Anticancer and Antiproliferative Activity Studies

A significant body of research has focused on the anticancer properties of N-(thiazol-2-yl)acetamide analogs, revealing their ability to inhibit cancer cell growth through cytotoxicity, induction of apoptosis, and interference with specific molecular pathways.

Derivatives of N-(thiazol-2-yl)acetamide have demonstrated potent cytotoxic activity against a diverse panel of human cancer cell lines, including those from cervical (HeLa), lung (A549), glioblastoma (U87), prostate (PC-3), and breast (MCF-7) cancers. ijcce.ac.irnih.govijcce.ac.ir For example, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives showed significant cytotoxicity, with the ortho-chloro substituted compound being the most active against HeLa cells (IC50 = 1.3 µM). ijcce.ac.ir Similarly, N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing a 5-chlorobenzimidazole (B1584574) group showed significant anticancer activity against rat glioma (C6) and human lung (A549) cancer cell lines. tandfonline.comnih.gov

A primary mechanism for this cytotoxicity is the induction of apoptosis, or programmed cell death. tandfonline.comnih.gov Studies have confirmed that active analogs trigger apoptosis through the intrinsic pathway, evidenced by the activation of key executioner enzymes like caspase-3 and caspase-9. ijcce.ac.irtandfonline.comnih.gov This activation leads to subsequent downstream events, including DNA fragmentation and a reduction in the mitochondrial membrane potential (MMP). ijcce.ac.irijcce.ac.irtandfonline.com Furthermore, some derivatives have been shown to arrest the cell cycle at various phases (G1, S, or G2/M), preventing cancer cells from proceeding through division and proliferation. mdpi.comusda.gov

Table 3: In Vitro Cytotoxicity of Selected N-(thiazol-2-yl)acetamide Analogs Against Human Cancer Cell Lines

Compound Series/NameCell LineCancer TypeIC50 (µM)Reference
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamideHeLaCervical1.3 ± 0.14 ijcce.ac.ir
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamideU87Glioblastoma3.2 ± 0.21 ijcce.ac.ir
Thiazole-acetamide derivative 10a MCF-7Breast4 ± 0.2 nih.gov
PC-3Prostate7 ± 0.6 nih.gov
Thiazole-acetamide derivative 10o MDAMB-231Breast3 ± 0.2 nih.gov
N-[4-(2-methylthiazol-4-yl)phenyl]-2-(5-chloro-1H-benzimidazol-2-ylthio)acetamideA549Lung1.63 tandfonline.com
N-[4-(2-methylthiazol-4-yl)phenyl]-2-(5-chloro-1H-benzimidazol-2-ylthio)acetamideC6Glioma3.58 tandfonline.com
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideMDA-MB-231Breast1.4 mdpi.com

To exert their antiproliferative effects, thiazole acetamide analogs interact with specific molecular targets crucial for cancer cell survival and proliferation. One of the most well-documented mechanisms is the inhibition of tubulin polymerization. nih.gov Several novel thiazole-based derivatives have been identified as potent inhibitors that bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. nih.gov The most effective of these compounds demonstrated an IC50 for tubulin polymerization inhibition of 2.69 µM, which was more potent than the reference agent Combretastatin A-4. nih.gov

Another key target identified for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase critical for tumor angiogenesis. Certain N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown inhibitory activity against VEGFR-2, suggesting they may possess anti-angiogenic properties in addition to direct cytotoxicity. mdpi.com While the prompt mentions DHFR and Bcl-2 proteins as potential targets, current research on N-(thiazol-2-yl)acetamide analogs has more strongly implicated tubulin and specific kinases like VEGFR-2 as their primary molecular targets. The induction of apoptosis through caspase activation inherently involves the complex interplay of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, but direct binding and inhibition of Bcl-2 by these specific acetamide compounds is less characterized than their effects on tubulin.

Other Pharmacological Activity Assessments

Analogs of this compound, which belong to the broader class of thiazole derivatives, have been extensively studied for a variety of pharmacological activities beyond their primary applications. These investigations reveal a scaffold capable of interacting with diverse biological targets, leading to potential therapeutic applications in a range of diseases. The versatility of the thiazole ring allows for structural modifications that can tune its activity toward specific enzymes, inflammatory pathways, neurological processes, and oxidative stress mechanisms. nih.govfabad.org.trbohrium.comnih.gov

Enzyme Inhibition Studies (e.g., urease, cholinesterases, glutathione (B108866) S-transferase omega 1 (GSTO1-1))

The thiazole scaffold and its isosteres are prominent in the design of inhibitors for various clinically relevant enzymes.

Cholinesterases

A significant area of research has been the development of thiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the progression of Alzheimer's disease. mdpi.com The goal is often to create potent and selective inhibitors to address the cholinergic deficit seen in the disease. mdpi.com

Studies have yielded a wide range of outcomes. Some series of newly synthesized thiazole derivatives have demonstrated only weak inhibitory activity against both AChE and BuChE. tandfonline.com For instance, one study found that among eleven novel thiazole compounds, the highest AChE inhibition was 27.73% at a 50 µM concentration. tandfonline.com In contrast, other research has produced highly potent inhibitors. A series of benzimidazole-based thiazole analogues showed excellent inhibitory potential, with IC₅₀ values ranging from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BuChE, with some compounds proving more potent than the standard drug Donepezil. mdpi.com Similarly, certain thiazolylhydrazone derivatives have exhibited potent AChE inhibitory activity, with the most active compound having an IC₅₀ value of 0.028 µM, comparable to Donepezil. mdpi.com Another study on thiazole-based derivatives identified compounds with IC₅₀ values as low as 103.24 nM against AChE. acs.org

Table 1: Cholinesterase Inhibitory Activity of Selected Thiazole Analogs

Compound SeriesTarget EnzymeReported Activity (IC₅₀)Reference CompoundReference IC₅₀Source
Benzimidazole-based thiazolesAChE0.10 ± 0.05 µMDonepezil2.16 ± 0.12 µM mdpi.com
Benzimidazole-based thiazolesBuChE0.20 ± 0.050 µMDonepezil4.5 ± 0.11 µM mdpi.com
Thiazolylhydrazone derivative (2i)AChE0.028 ± 0.001 µMDonepezil- mdpi.com
Thiazole-based derivative (10)AChE103.24 nMDonepezil- acs.org
Benzothiazole derivative (4e)AChE25.5 ± 2.12 µg/mLEserine0.025 ± 0.01 µg/mL scilit.com

Urease

Urease is a key virulence factor for several pathogenic microorganisms, and its inhibition is a valid therapeutic strategy. nih.gov Heterocyclic compounds, including those related to the thiazole structure, have been investigated as urease inhibitors. For example, a series of mdpi.comtandfonline.comresearchgate.nettriazolo[3,4-b] mdpi.comscilit.comresearchgate.netthiadiazole derivatives demonstrated outstanding urease inhibition, with all tested compounds showing IC₅₀ values (ranging from 0.87 to 8.32 µM) significantly better than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.54 µM). nih.gov Molecular docking studies of other thiadiazole derivatives suggest these compounds can interact effectively with crucial residues in the urease active site, including the nickel ions. researchgate.net

Glutathione S-transferase omega 1 (GSTO1-1)

Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification and cellular signaling. The omega-class GSTO1 has been identified as having functions distinct from other GSTs, including a role in protein deglutathionylation. bmbreports.org Inhibition of GSTs is being explored as a strategy to overcome multidrug resistance in cancer. nih.gov A study investigating the effects of various amino thiazole compounds on human glioblastoma cells found that specific derivatives could significantly suppress the activity of both GST and thioredoxin reductase 1 (TrxR1), indicating their potential as selective inhibitors for cancer therapy. nih.gov Furthermore, research has shown that GSTO1 is involved in processes like adipocyte differentiation, and its inhibition can suppress this process. bmbreports.org

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

The thiazole nucleus is a common feature in many compounds designed as anti-inflammatory agents. fabad.org.trresearchgate.net The anti-inflammatory effects of these derivatives are often mediated through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.nettandfonline.com

Several studies have identified thiazole derivatives as dual inhibitors of COX and 5-LOX, which is a desirable profile for an anti-inflammatory drug. tandfonline.comnih.gov For example, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were found to be potent inhibitors of COX-1, COX-2, and 5-LOX enzymes. frontiersin.org The mechanism involves blocking the production of prostaglandins (B1171923) and leukotrienes, which are key inflammatory mediators. researchgate.nettandfonline.com

Beyond direct enzyme inhibition, thiazole analogs can modulate various inflammatory signaling pathways. They have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells. nih.govbenthamscience.com This suppression can occur through the modulation of transcription factors like nuclear factor kappa B (NF-κB). frontiersin.org For instance, a study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that the most potent compound effectively inhibited the release of NO, IL-6, and TNF-α. nih.govrsc.org Another investigation of two specific thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (CX-35), demonstrated that they significantly blocked prostaglandin (B15479496) production, likely through specific COX-2 inhibition. benthamscience.com

Anticonvulsant Mechanisms and Neuropharmacological Relevance

The thiazole scaffold is recognized for its potential in developing anticonvulsant agents. nih.govfabad.org.trtandfonline.com Derivatives are typically evaluated for their anticonvulsant activity in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which represent different types of epileptic seizures. tandfonline.comnih.gov

A variety of thiazole-containing structures, including thiazolidinones and triazolo-thiadiazoles, have shown potent anticonvulsant activity in these models. nih.govmdpi.com For example, one study on 3-aryl amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles found that all tested compounds provided protection against MES-induced seizures. nih.gov A separate study on 6-substituted- mdpi.comtandfonline.comresearchgate.nettriazolo[3,4-b] mdpi.comscilit.comresearchgate.netthiadiazoles identified a compound with a favorable median effective dose (ED₅₀) of 23.7 mg/kg in the MES test. nih.gov

The proposed pharmacophore for anticonvulsant activity in these derivatives often includes key structural features such as hydrophobic aromatic systems, a hydrogen-binding domain, and an electron-donor group. mdpi.combiointerfaceresearch.com The neuropharmacological relevance of thiazoles extends beyond general anticonvulsant effects. Recent studies have explored their role as modulators of specific neural receptors. For example, thiazole-carboxamide derivatives have been investigated as negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission. mdpi.com By modulating receptor kinetics, these compounds present a potential therapeutic avenue for neurological disorders characterized by excitotoxicity. mdpi.com

Antioxidant Activity and Related Biochemical Pathways

Many thiazole derivatives have been reported to possess significant antioxidant properties. globalresearchonline.netnih.govwisdomlib.org This activity is crucial for combating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. nih.gov Antioxidants can neutralize ROS through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov

The antioxidant capacity of thiazole analogs is commonly evaluated using a battery of in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as methods that measure ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC). nih.govnih.govresearchgate.net

Research has shown that incorporating phenolic fragments into the thiazole structure often enhances antioxidant activity. researchgate.netmdpi.com A study on new thiazole and thiazolidinone derivatives with phenolic moieties found that most of the synthesized compounds exhibited antioxidant activity exceeding that of the standard 4-methyl-2,6-di-tert-butylphenol. researchgate.netmdpi.com Another study on polyphenolic thiazole derivatives found that several compounds had lower IC₅₀ values (indicating higher potency) in the ABTS assay than the reference antioxidant ascorbic acid. nih.gov These findings underscore the potential of the thiazole scaffold to act as a core for developing effective antioxidant agents that can neutralize harmful free radicals and reduce oxidative damage. nih.govnih.gov

Table 2: Antioxidant Activity of Selected Thiazole Analogs

Compound SeriesAssayReported Activity (IC₅₀)Reference CompoundSource
Thiazolylhydrazone (2d)DPPH Scavenging29.12 ± 0.008 µMGallic Acid (IC₅₀ = 29.48 ± 0.014 µM) tandfonline.com
Thiazolylhydrazone (2g)DPPH Scavenging25.14 ± 0.003 µMGallic Acid (IC₅₀ = 29.48 ± 0.014 µM) tandfonline.com
Polyphenolic Thiazole (7j)DPPH ScavengingMost active in seriesAscorbic Acid, Trolox nih.gov
Phenolic Thiazole (5a)ABTS ScavengingLower IC₅₀ than Ascorbic AcidAscorbic Acid nih.gov
Phenolic Thiazole (7b)ABTS ScavengingLower IC₅₀ than Ascorbic AcidAscorbic Acid nih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design Principles for N 4 Bromo 5 Methylthiazol 2 Yl Acetamide Derivatives

Correlating Specific Structural Modulations with Observed Biological Activity Profiles

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of the N-(4-Bromo-5-methylthiazol-2-yl)acetamide scaffold, modifications at the thiazole (B1198619) ring, the acetamide (B32628) linker, and peripheral substituents have been shown to significantly impact efficacy and target specificity.

Research into related thiazole acetamide derivatives has provided key insights. For example, in a series of thiazole-based tubulin polymerization inhibitors, the nature of the substituent at the 4-position of the thiazole ring was critical for activity. frontiersin.org When a phenyl group was present at this position, further substitutions on that phenyl ring dramatically altered potency. Replacing the hydrogen on the phenyl ring with a 4-chloro group or a 4-methyl group led to a significant decrease in anti-tubulin activity, with IC50 values dropping from 2.69 µM for the unsubstituted phenyl derivative to 5.62 µM and 47.75 µM, respectively. frontiersin.org This indicates a high sensitivity to steric and electronic changes at this specific location.

Similarly, in the context of cyclooxygenase (COX) inhibitors, the introduction of a methyl group onto the thiazole ring was found to positively influence the molecule's geometry, leading to an improvement in inhibitory potency against both COX-1 and COX-2 enzymes. acs.org In another study of thiazole carboxamides, a bulky trimethoxyphenyl group was shown to enhance selectivity for the COX-2 enzyme, likely because its size hinders effective binding within the narrower active site of the COX-1 enzyme. nih.gov

The acetamide portion of the molecule also serves as a critical linker and a point for modification. In one study, extending the acetamide with various phenylacetamide moieties was part of a hybridization approach to design new cytotoxic agents. ijcce.ac.ir The electronic properties of substituents on this terminal phenyl ring were found to be crucial, with an ortho-chlorine substitution resulting in the most active derivative against HeLa cancer cells (IC50 = 1.3 µM). ijcce.ac.ir

These findings underscore the importance of systematic modification to delineate the SAR. The data suggests that for this compound derivatives, the bromine atom at position 4 and the methyl group at position 5 on the thiazole ring, as well as the N-acetamide group, are key determinants of activity that can be fine-tuned.

Parent ScaffoldModificationTarget/AssayObserved Activity ChangeReference
4-Phenylthiazole-2-acetamideAddition of 4-Chloro to phenyl groupTubulin Polymerization2-fold decrease in potency (IC50: 2.69 µM → 5.62 µM) frontiersin.org
4-Phenylthiazole-2-acetamideAddition of 4-Methyl to phenyl groupTubulin Polymerization18-fold decrease in potency (IC50: 2.69 µM → 47.75 µM) frontiersin.org
Thiazole CarboxamideIntroduction of methyl group on thiazole ringCOX-1/COX-2 InhibitionEnhanced potency against both isoforms acs.org
Thiazole CarboxamideAddition of trimethoxy group on phenyl ringCOX-1/COX-2 InhibitionIncreased selectivity for COX-2 nih.gov
N-(4-(4-Chlorophenyl)Thiazol-2-yl)acetamideAddition of ortho-chloro phenylacetamide moietyHeLa Cell CytotoxicityHigh potency (IC50 = 1.3 µM) ijcce.ac.ir

Stereochemical Considerations in Biological Activity and Target Interactions

While the parent compound this compound is achiral, the introduction of chiral centers in its derivatives is a critical consideration in drug design. The three-dimensional arrangement of atoms in a molecule can lead to stereoisomers (enantiomers and diastereomers) that have identical chemical formulas but different spatial orientations.

Biological macromolecules, such as enzymes and receptors, are inherently chiral. Consequently, they often interact differently with the stereoisomers of a drug molecule. This can result in one isomer having significantly higher potency, a different pharmacological effect, or a better safety profile than the other(s).

Application of Ligand-Based and Structure-Based Drug Design Methodologies

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. Both ligand-based and structure-based design methodologies are applicable to the development of this compound derivatives.

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is a primary tool in SBDD. In numerous studies on thiazole derivatives, docking has been used to predict the binding orientation and affinity of synthesized compounds within the active site of their target protein. acs.orgresearchgate.netresearchgate.net For example, docking studies of thiazole carboxamides into the active sites of COX-1 and COX-2 enzymes helped to rationalize their observed activity and selectivity, guiding further modifications. acs.orgnih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and other molecular forces that stabilize the ligand-protein complex, providing a roadmap for designing more potent inhibitors.

Ligand-Based Drug Design (LBDD) is used when the structure of the target is unknown, but a set of molecules with known activities is available. This approach involves identifying the common chemical features (pharmacophore) required for biological activity. Hybridization, which involves combining distinct pharmacophoric elements from different active molecules, is a common LBDD strategy. nih.gov The design of certain cytotoxic thiazole derivatives has been guided by a hybridization approach, combining the 4-(4-chlorophenyl)thiazole-2-amide and phenylacetamide pharmacophores to create novel, potent compounds. ijcce.ac.ir

Integrating both SBDD and LBDD can be particularly powerful. An initial pharmacophore model can be developed from known active compounds (LBDD), and then these models can be validated and refined using docking into a target's crystal structure (SBDD). nih.gov

Optimization Strategies for Enhanced Potency, Selectivity, and Desired Pharmacological Profiles

The ultimate goal of a drug design program is to optimize a lead compound into a clinical candidate. This involves enhancing its potency and selectivity while ensuring it has a suitable pharmacological profile (e.g., absorption, distribution, metabolism, and excretion - ADME).

Potency Enhancement: Insights from SAR and computational modeling are used to make structural modifications that improve binding affinity to the target. This could involve adding functional groups that form additional hydrogen bonds or hydrophobic interactions with the active site. For example, studies on thiazole-based COX inhibitors showed that structural modifications to the core scaffold led to a notable improvement in inhibition potency against both COX isoforms. acs.org

Selectivity Improvement: Many drugs fail due to off-target effects. Optimization for selectivity involves designing molecules that bind preferentially to the intended target over other related proteins. A key strategy is to exploit differences in the active sites of the target and off-targets. For instance, designing derivatives with bulky groups that fit into the larger COX-2 active site but not the smaller COX-1 site is a classic strategy for achieving COX-2 selectivity. nih.gov This approach was successfully used for thiazole carboxamides, where the most selective compound featured a bulky group that could not bind well with the COX-1 enzyme. nih.gov

Pharmacological Profile Optimization: A potent and selective compound is not a useful drug unless it can reach its target in the body. The physicochemical properties of this compound derivatives, such as lipophilicity and hydrogen bonding capacity, can be modulated to improve oral bioavailability and metabolic stability. Replacing or modifying metabolically labile groups or introducing polar groups can fine-tune the ADME profile, turning a potent inhibitor into a viable drug candidate. fabad.org.tr

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(4-Bromo-5-methylthiazol-2-yl)acetamide with high yield?

  • Methodology : Use bromination and acetylation reactions under controlled conditions. For bromination, employ NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Subsequent acetylation can be achieved using acetic anhydride in the presence of a base (e.g., pyridine) to neutralize HBr byproducts. Monitor reaction progress via TLC and optimize stoichiometry to minimize side products .
  • Key Parameters : Reaction temperature (60–80°C), solvent polarity, and catalyst/base selection significantly influence yield.

Q. How can researchers effectively purify this compound to achieve high purity?

  • Methodology : Employ column chromatography with a gradient elution system (e.g., ethyl acetate/petroleum ether mixtures). For crystallization, use a 50% ethyl acetate and petroleum ether mixture to isolate pure crystals. Validate purity using HPLC (≥95% purity) and confirm structure via 1^1H NMR (e.g., characteristic acetamide singlet at δ 2.1 ppm and thiazole proton signals at δ 6.8–7.2 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Combine 1^1H/13^{13}C NMR for functional group identification (e.g., acetamide carbonyl at ~170 ppm in 13^{13}C NMR). Use FT-IR to confirm C=O (1650–1700 cm1^{-1}) and C-Br (600–700 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (expected [M+H]+^+ for C7_7H8_8BrN2_2OS: 246.96) .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallography?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and packing motifs. Use SHELXL for refinement, focusing on the bromine substituent’s electronic effects on the thiazole ring. Compare experimental data with DFT-optimized structures to validate geometry. Note: Anisotropic displacement parameters for Br and S atoms are critical for accurate thermal motion analysis .
  • Example : In related bromothiazole derivatives, C-Br bond lengths typically range from 1.89–1.92 Å, while thiazole ring planarity is maintained (<0.02 Å deviation) .

Q. What computational methods predict the reactivity of the bromo substituent in cross-coupling reactions?

  • Methodology : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic attack. The bromine atom’s high electrophilicity makes it reactive in Suzuki-Miyaura couplings. Solvent effects (e.g., DMF vs. THF) can be modeled using the polarizable continuum model (PCM) to predict reaction feasibility .

Q. How can researchers reconcile contradictory spectral data for this compound derivatives?

  • Methodology : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures. For instance, HMBC correlations between the acetamide carbonyl and thiazole protons confirm regiochemistry. If discrepancies persist (e.g., unexpected 1^1H shifts), consider polymorphism or solvent-induced effects and validate via SCXRD .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The acetamide group is prone to hydrolysis in acidic conditions (pH <3); buffer systems (pH 6–7) enhance stability. Lyophilization improves long-term storage by reducing hydrolytic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.